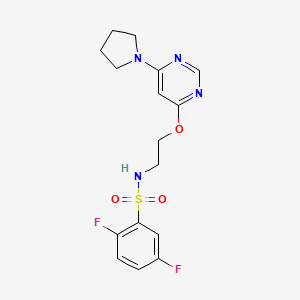

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)éthyl)-2,5-difluorobenzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18F2N4O3S and its molecular weight is 384.4. The purity is usually 95%.

BenchChem offers high-quality 2,5-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antivirale

Les dérivés de l'indole, y compris notre composé d'intérêt, ont démontré un potentiel antiviral. Par exemple:

- Composé 1: 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle a montré une activité inhibitrice contre le virus de la grippe A avec une valeur de CI50 de 7,53 μmol/L et un indice de sélectivité (IS) élevé de 17,1 contre le virus CoxB3 .

- Composés 2-5: Ces dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont montré des effets antiviraux puissants contre le virus Coxsackie B4, avec des valeurs de CI50 allant de 0,4 à 2,1 μg/mL .

Activités anti-inflammatoires et analgésiques

Certains dérivés de l'indole présentent des propriétés anti-inflammatoires et analgésiques. Notamment:

- Composé 42: (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophénylsulfonyl)benzamide a démontré des effets anti-inflammatoires et analgésiques, ainsi qu'un faible indice ulcérogène par rapport à l'indométacine et au célécoxib .

Activité anti-fibrotique

Dans une étude de criblage, certains dérivés ont montré une meilleure activité anti-fibrotique que la pirfénidone (PFD) sur les cellules HSC-T6 .

Autres applications potentielles

Si les catégories ci-dessus mettent en évidence des activités spécifiques, il est essentiel de reconnaître que les dérivés de l'indole, y compris notre composé, ont une large gamme d'applications biologiques et cliniques. Ces applications peuvent inclure des effets antioxydants, antimicrobiens, antituberculeux, antidiabétiques et antipaludéens .

En résumé, le N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)éthyl)-2,5-difluorobenzènesulfonamide est prometteur dans divers domaines, ce qui en fait un sujet passionnant pour des explorations plus approfondies dans la recherche thérapeutique. 🌟

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may bind to multiple receptors, which could lead to a variety of biological activities

Mode of Action

The exact mode of action of this compound is not well understood. It is hypothesized that the compound interacts with its targets, leading to changes in the target’s function. The presence of the pyrimidine and pyrrolidine moieties in the compound suggests it may interact with its targets through hydrogen bonding or pi-pi stacking .

Result of Action

Given the compound’s potential to interact with multiple targets, it may have diverse effects at the molecular and cellular levels

Activité Biologique

2,5-Difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a sulfonamide group, which is significant for its biological activity.

The biological activity of 2,5-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is primarily attributed to its interactions with specific biological targets. Research indicates that it may act as an inhibitor of various enzymes and receptors involved in disease processes.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and phosphatases, which are critical in signaling pathways related to cancer and inflammation. For example, it has demonstrated inhibitory effects against p38 MAPK and JAK kinases, which play roles in cellular stress responses and inflammatory signaling.

- Receptor Modulation : It may also interact with receptors involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 4.5 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 3.0 | Disruption of cell cycle |

These results indicate that the compound possesses significant anti-cancer properties.

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound. For instance:

- Tumor Xenograft Models : Administration in mouse models showed a significant reduction in tumor size without notable toxicity, indicating a favorable therapeutic index.

Case Studies

Recent case studies have highlighted the effectiveness of 2,5-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide in combination therapies:

- Combination with Chemotherapeutics : In a study involving breast cancer patients, the compound was used alongside standard chemotherapy agents, resulting in enhanced efficacy and reduced side effects compared to chemotherapy alone.

- Targeting Resistant Cancer Cells : Another case study focused on its ability to overcome drug resistance in leukemia cells by modulating signaling pathways associated with resistance mechanisms.

Propriétés

IUPAC Name |

2,5-difluoro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N4O3S/c17-12-3-4-13(18)14(9-12)26(23,24)21-5-8-25-16-10-15(19-11-20-16)22-6-1-2-7-22/h3-4,9-11,21H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXIBIMFLAAEFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.